molecular formula C12H18Cl2N2O2 B1531132 1-(Pyridin-3-ylmethyl)piperidine-2-carboxylic acid dihydrochloride CAS No. 1255665-52-1

1-(Pyridin-3-ylmethyl)piperidine-2-carboxylic acid dihydrochloride

Cat. No. B1531132
CAS RN: 1255665-52-1
M. Wt: 293.19 g/mol
InChI Key: YYQKXFVVXRIWJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Pyridin-3-ylmethyl)piperidine-2-carboxylic acid dihydrochloride” is an organic compound with the molecular formula C12H18Cl2N2O2. It is a solid substance at ambient temperature . This compound is intended for research use only.


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2O2.2ClH/c15-12(16)10-4-3-7-14(8-10)9-11-5-1-2-6-13-11;;/h1-2,5-6,10H,3-4,7-9H2,(H,15,16);2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 293.19 g/mol . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Nanomagnetic Reusable Catalysts

A study by Ghorbani‐Choghamarani & Azadi (2015) introduced a nanomagnetic reusable catalyst synthesized from piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives. This catalyst demonstrated significant reusability without a loss in catalytic activity, highlighting its potential in green chemistry applications (Ghorbani‐Choghamarani & Azadi, 2015).

Medicinal Chemistry Synthesis

In the realm of medicinal chemistry, Smaliy et al. (2011) presented a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound with significant importance due to its conformational rigidity and utility in the synthesis of complex diamines. This streamlined method facilitates the production of large quantities, which is crucial for pharmaceutical applications (Smaliy et al., 2011).

Anticancer Activity

Kumar et al. (2013) explored the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and evaluated their anticancer activity. Their findings suggest that these compounds exhibit promising anticancer properties against various cancer cell lines, indicating the potential for further drug development (Kumar et al., 2013).

Antimicrobial and Antimycobacterial Activities

Research on nicotinic acid hydrazide derivatives by R.V.Sidhaye et al. (2011) revealed their antimicrobial and antimycobacterial activities. These studies contribute to the search for new antimicrobial agents, showcasing the versatility of pyridine derivatives in addressing drug-resistant microbial infections (R.V.Sidhaye et al., 2011).

Spectroscopic and Quantum Mechanical Study

Devi, Bishnoi, and Fatma (2020) conducted a comprehensive spectroscopic and quantum mechanical study of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid. Their work provides valuable insights into the compound's electronic structure, molecular properties, and potential interactions, which are crucial for its application in various fields (Devi, Bishnoi, & Fatma, 2020).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.2ClH/c15-12(16)11-5-1-2-7-14(11)9-10-4-3-6-13-8-10;;/h3-4,6,8,11H,1-2,5,7,9H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQKXFVVXRIWJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1255665-52-1
Record name 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Pyridin-3-ylmethyl)piperidine-2-carboxylic acid dihydrochloride
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1-(Pyridin-3-ylmethyl)piperidine-2-carboxylic acid dihydrochloride

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